molecular formula C20H20N2OS B5135057 N-(2-methylphenyl)-2-quinolin-2-ylsulfanylbutanamide

N-(2-methylphenyl)-2-quinolin-2-ylsulfanylbutanamide

Cat. No.: B5135057
M. Wt: 336.5 g/mol
InChI Key: SPAXPYQRRNYCQW-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-quinolin-2-ylsulfanylbutanamide is an organic compound that belongs to the class of heterocyclic compounds It features a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-quinolin-2-ylsulfanylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol group reacts with a suitable leaving group on the quinoline ring.

    Formation of the Butanamide Group: The butanamide group can be introduced through an amide coupling reaction, where an amine reacts with a carboxylic acid or its derivatives under the influence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-quinolin-2-ylsulfanylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-(2-methylphenyl)-2-quinolin-2-ylsulfanylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-quinolin-2-ylsulfanylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication or transcription. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-quinolin-2-ylsulfanylacetamide
  • N-(2-methylphenyl)-2-quinolin-2-ylsulfanylpropionamide
  • N-(2-methylphenyl)-2-quinolin-2-ylsulfanylbutyramide

Uniqueness

N-(2-methylphenyl)-2-quinolin-2-ylsulfanylbutanamide is unique due to its specific combination of a quinoline ring and a butanamide group, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methylphenyl)-2-quinolin-2-ylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-3-18(20(23)22-16-10-6-4-8-14(16)2)24-19-13-12-15-9-5-7-11-17(15)21-19/h4-13,18H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAXPYQRRNYCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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